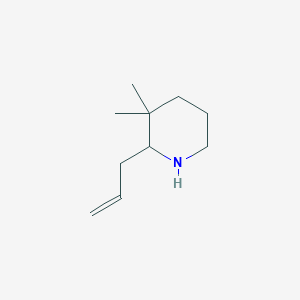

3,3-Dimethyl-2-(prop-2-en-1-yl)piperidine

Übersicht

Beschreibung

3,3-Dimethyl-2-(prop-2-en-1-yl)piperidine is a useful research compound. Its molecular formula is C10H19N and its molecular weight is 153.26 g/mol. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Biochemische Analyse

Biochemical Properties

3,3-Dimethyl-2-(prop-2-en-1-yl)piperidine plays a crucial role in various biochemical reactions. It interacts with several enzymes and proteins, influencing their activity. For instance, piperidine derivatives are known to interact with enzymes involved in neurotransmitter synthesis and degradation, such as monoamine oxidase . The nature of these interactions often involves binding to the active site of the enzyme, leading to inhibition or modulation of enzyme activity.

Cellular Effects

This compound affects various types of cells and cellular processes. It has been observed to influence cell signaling pathways, gene expression, and cellular metabolism. For example, piperidine derivatives can modulate the activity of G-protein coupled receptors, leading to changes in intracellular signaling cascades . This modulation can result in altered gene expression and metabolic activity, impacting cell function and behavior.

Molecular Mechanism

The molecular mechanism of this compound involves its interaction with specific biomolecules. It can bind to receptors or enzymes, leading to inhibition or activation of their function. For instance, piperidine derivatives have been shown to inhibit acetylcholinesterase, an enzyme responsible for the breakdown of acetylcholine . This inhibition results in increased levels of acetylcholine, enhancing cholinergic signaling.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. The compound’s stability and degradation are critical factors influencing its long-term effects on cellular function. Studies have shown that piperidine derivatives can undergo hydrolysis and oxidation, leading to the formation of inactive metabolites . These degradation processes can impact the compound’s efficacy and duration of action in in vitro and in vivo studies.

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At low doses, the compound may exhibit therapeutic effects, such as modulation of neurotransmitter levels or anti-inflammatory activity . At high doses, it can cause toxic or adverse effects, including neurotoxicity and hepatotoxicity . These threshold effects highlight the importance of dose optimization in preclinical studies.

Metabolic Pathways

This compound is involved in several metabolic pathways. It interacts with enzymes such as cytochrome P450, which play a role in its biotransformation . The compound can undergo oxidation, reduction, and conjugation reactions, leading to the formation of various metabolites. These metabolic processes can influence the compound’s pharmacokinetics and pharmacodynamics.

Transport and Distribution

The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. For example, piperidine derivatives can be transported across cell membranes by organic cation transporters . Once inside the cell, the compound can bind to intracellular proteins, influencing its localization and accumulation.

Subcellular Localization

The subcellular localization of this compound is determined by targeting signals and post-translational modifications. The compound can be directed to specific compartments or organelles, such as the endoplasmic reticulum or mitochondria . This localization can affect its activity and function, as well as its interactions with other biomolecules.

Biologische Aktivität

3,3-Dimethyl-2-(prop-2-en-1-yl)piperidine is a piperidine derivative that has garnered attention in pharmacological research due to its diverse biological activities. This article aims to provide a comprehensive overview of the compound's biological activity, supported by relevant data tables, case studies, and research findings.

Chemical Structure and Properties

The chemical structure of this compound can be represented as follows:

This compound features a piperidine ring substituted with a prop-2-en-1-yl group and two methyl groups at the 3-position. Such structural modifications are known to influence biological activity significantly.

Pharmacological Activities

Numerous studies have indicated that piperidine derivatives, including this compound, exhibit a wide range of pharmacological activities:

- Anticancer Activity : Piperidine derivatives have shown promise in inhibiting cancer cell proliferation. For instance, studies have demonstrated that modifications in the piperidine structure can enhance the anticancer potency against various cancer types, including breast and lung cancers .

- Neuroprotective Effects : Research indicates that certain piperidine compounds can interact with neurotransmitter systems and may be beneficial in treating central nervous system disorders. The ability to inhibit neurotransmitter uptake has been linked to potential treatments for neurodegenerative diseases .

- Antimicrobial Properties : Some studies have reported antimicrobial effects associated with piperidine derivatives. The inhibition of specific enzymes involved in microbial metabolism suggests potential applications in treating infections .

- Cholinesterase Inhibition : The inhibition of acetylcholinesterase (AChE) by piperidine derivatives has been noted, which is significant for developing treatments for Alzheimer's disease and other cognitive disorders .

Table 1: Summary of Biological Activities

In Silico Studies

In silico analyses using tools like SwissTargetPrediction and PASS (Prediction of Activity Spectra for Substances) have been employed to predict the biological activity profiles of piperidine derivatives. These studies suggest that this compound could target various enzymes and receptors involved in critical biological processes, thus confirming its multifaceted pharmacological potential .

Wissenschaftliche Forschungsanwendungen

Chemical Properties and Structure

3,3-Dimethyl-2-(prop-2-en-1-yl)piperidine is characterized by its unique molecular structure, which includes a six-membered piperidine ring substituted with dimethyl and prop-2-en-1-yl groups. This structural configuration enhances its reactivity and interaction with biological targets.

Antimicrobial Activity

Research has indicated that piperidine derivatives, including this compound, possess significant antimicrobial properties. A study highlighted the potential of piperidine compounds in inhibiting bacterial growth, particularly against strains resistant to conventional antibiotics. The compound's ability to disrupt bacterial DNA gyrase makes it a candidate for developing new antibacterial therapies .

Central Nervous System Effects

Piperidine derivatives are known for their psychoactive properties. This compound has been investigated for its effects on neurotransmitter systems, potentially offering therapeutic avenues for treating conditions such as depression and anxiety. In silico studies have predicted its interaction with various receptors in the central nervous system, suggesting possible applications in neuropharmacology .

Anti-Cancer Potential

The compound has shown promise in cancer research. Its derivatives have been studied for their ability to induce apoptosis in cancer cells through various mechanisms, including the modulation of signaling pathways involved in cell survival and proliferation. Preliminary results indicate that these compounds could serve as lead structures for developing novel anticancer agents .

Chemical Intermediates

In synthetic organic chemistry, this compound serves as an important intermediate for producing various fine chemicals and pharmaceuticals. Its unique structure allows it to participate in diverse chemical reactions, facilitating the synthesis of more complex molecules .

Rubber Industry

The compound is also utilized in the rubber industry as a vulcanization accelerator. This application enhances the efficiency of rubber processing by promoting cross-linking reactions during vulcanization, leading to improved material properties .

Data Table: Summary of Applications

| Application Area | Specific Use Case | Mechanism/Effect |

|---|---|---|

| Antimicrobial | Inhibition of bacterial growth | Disruption of DNA gyrase |

| CNS Effects | Potential treatment for depression/anxiety | Interaction with neurotransmitter receptors |

| Anti-Cancer | Induction of apoptosis in cancer cells | Modulation of survival signaling pathways |

| Chemical Intermediates | Synthesis of fine chemicals | Participation in diverse organic reactions |

| Rubber Industry | Vulcanization accelerator | Promotes cross-linking during rubber processing |

Case Study 1: Antibacterial Efficacy

A study published in Clinical Medicine Kazakhstan evaluated several piperidine derivatives for their antibacterial activity using in vitro assays. The results demonstrated that this compound exhibited significant inhibitory effects against multi-drug resistant strains, highlighting its potential as a new antibiotic candidate .

Case Study 2: Neuropharmacological Research

In another investigation focusing on neuropharmacological applications, researchers employed computational modeling to predict the binding affinity of this compound to various CNS receptors. The findings suggested promising interactions that warrant further exploration in preclinical studies aimed at developing treatments for neurological disorders .

Eigenschaften

IUPAC Name |

3,3-dimethyl-2-prop-2-enylpiperidine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H19N/c1-4-6-9-10(2,3)7-5-8-11-9/h4,9,11H,1,5-8H2,2-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VWYNTDQUJQCEMX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1(CCCNC1CC=C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H19N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

153.26 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.